molecular formula C7H8ClNO B1320289 3-(2-Chloroethoxy)pyridine

3-(2-Chloroethoxy)pyridine

Cat. No.: B1320289
M. Wt: 157.6 g/mol
InChI Key: PJLOVJGTMBWIGX-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)pyridine is a pyridine derivative featuring a 2-chloroethoxy substituent at the 3-position of the pyridine ring.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

IUPAC Name

3-(2-chloroethoxy)pyridine

InChI

InChI=1S/C7H8ClNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2

InChI Key

PJLOVJGTMBWIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic features of 3-(2-Chloroethoxy)pyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Synthesis Yield Key Reactivity/Applications
3-(2-Chlorophenoxy)pyridine 28232-41-9 C₁₁H₈ClNO 205.64 3-(2-chlorophenoxy) 85% Intermediate for heterocyclic synthesis; high yield via coupling reactions.
3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine 1355068-59-5 C₇H₅ClF₃NO 211.57 3-chloro, 2-(trifluoroethoxy) Not specified Enhanced lipophilicity due to CF₃ group; potential use in fluorinated drug candidates .
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine - C₁₀H₁₀ClF₃NO 239.63 2-chloromethyl, 3-methyl, 4-(trifluoroethoxy) Not specified Steric hindrance from methyl and chloromethyl groups may limit reactivity .
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine - C₂₁H₂₁NO₃ 335.40 3-benzyloxy, 2-(benzyloxyethoxy) Not specified Bulky substituents reduce solubility; used in protecting-group strategies .

Substituent Effects on Reactivity and Properties

  • Chloro vs. In contrast, the chloroethoxy group in this compound offers a balance between reactivity and stability, favoring nucleophilic displacement reactions.
  • Chlorophenoxy vs. Chloroethoxy: 3-(2-Chlorophenoxy)pyridine incorporates an aromatic phenoxy group, enhancing π-π stacking interactions in molecular recognition. Its synthesis yield of 85% highlights efficient coupling methodologies .
  • Steric and Electronic Effects : Bulky substituents like benzyloxy groups (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine) reduce solubility but stabilize intermediates during multi-step syntheses .

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